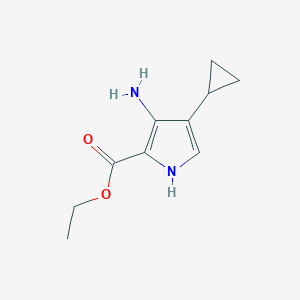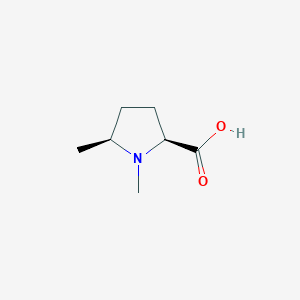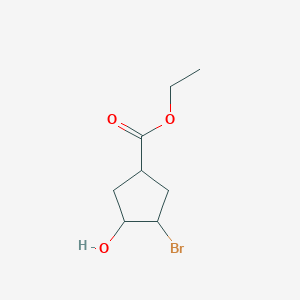![molecular formula C11H11FN2O3 B13059952 methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is an organic compound with a molecular formula of C11H11FN2O3. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. It is characterized by the presence of a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluoroaniline. The process begins with the diazotization of 4-fluoroaniline, followed by the treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones.
科学的研究の応用
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiproliferative, and antibacterial agent.
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmacologically active molecules.
Materials Science: The compound’s unique chemical structure makes it useful in the development of novel materials with specific properties.
作用機序
The mechanism by which methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a role in the inflammatory response . The compound’s antiproliferative effects are linked to its ability to interfere with cell division processes, while its antibacterial activity is due to its interaction with bacterial cell membranes and enzymes.
類似化合物との比較
Similar Compounds
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: This compound shares a similar hydrazone functional group and exhibits comparable biological activities.
(Z)-Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate: Another related compound with similar structural features and reactivity.
Uniqueness
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific reactivity and biological activity profile, making it a valuable compound for various applications.
特性
分子式 |
C11H11FN2O3 |
|---|---|
分子量 |
238.21 g/mol |
IUPAC名 |
methyl (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,15H,1-2H3/b10-7-,14-13? |
InChIキー |
KWANOAFWQPWQBW-AAFQJJKBSA-N |
異性体SMILES |
C/C(=C(\C(=O)OC)/N=NC1=CC=C(C=C1)F)/O |
正規SMILES |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)

